molecular formula C8H8N4O B11912533 6,7-Diaminoquinoxalin-2-ol

6,7-Diaminoquinoxalin-2-ol

Cat. No.: B11912533
M. Wt: 176.18 g/mol
InChI Key: IKJHOHAXYWYDPK-UHFFFAOYSA-N
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Description

6,7-Diaminoquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₈H₈N₄O It is a derivative of quinoxaline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminoquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-nitroaniline derivatives, which undergo reduction and subsequent cyclization to form the quinoxaline ring. The reaction conditions often involve the use of reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diaminoquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring .

Scientific Research Applications

6,7-Diaminoquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diaminoquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 6,7-Diaminoquinoxalin-2-ol is unique due to the presence of both amino and hydroxyl groups on the quinoxaline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6,7-diamino-1H-quinoxalin-2-one

InChI

InChI=1S/C8H8N4O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,9-10H2,(H,12,13)

InChI Key

IKJHOHAXYWYDPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C=N2)N)N

Origin of Product

United States

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